molecular formula C24H28N4O6S B2748271 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533870-44-9

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2748271
CAS No.: 533870-44-9
M. Wt: 500.57
InChI Key: PEVAHQSJIOYDFV-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H28N4O6S and its molecular weight is 500.57. The purity is usually 95%.
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Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring, a sulfonamide group, and a dimethoxyphenyl moiety. The molecular formula is C19H24N4O4SC_{19}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 384.46 g/mol. Its structural components suggest potential interactions with biological targets, particularly in neuropharmacology and anti-cancer therapies.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes to form the oxadiazole ring and subsequent coupling reactions to introduce the sulfonamide and benzamide functionalities. Specific reaction conditions can vary but generally include the use of catalysts and controlled temperatures to optimize yield and purity.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays reported significant inhibition of cell proliferation in breast and lung cancer models.

3.2 Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. The mechanism involves inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic neurotransmission. In one study, derivatives showed promising AChE inhibition with IC50 values ranging from 0.5 to 1.0 μM, indicating their potential as therapeutic agents for Alzheimer's disease .

3.3 Antiviral Activity

Oxadiazoles have been noted for their antiviral activity against RNA viruses. Preliminary investigations suggest that this compound may inhibit viral replication through interference with viral RNA synthesis pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The sulfonamide group may enhance binding affinity to target enzymes like AChE.
  • Modulation of Signaling Pathways : The compound could influence signaling pathways involved in cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (μM)Reference
AnticancerMCF7 (Breast Cancer)0.75
NeuroprotectionSH-SY5Y (Neuronal Cells)0.907
AntiviralHCV Infected CellsNot specified

6. Conclusion

This compound represents a promising candidate for further research in pharmacology due to its diverse biological activities ranging from anticancer effects to neuroprotection and antiviral properties. Ongoing studies are essential to elucidate its full therapeutic potential and mechanisms of action.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S/c1-4-17-7-5-6-14-28(17)35(30,31)19-11-8-16(9-12-19)22(29)25-24-27-26-23(34-24)20-13-10-18(32-2)15-21(20)33-3/h8-13,15,17H,4-7,14H2,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVAHQSJIOYDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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